Product packaging for 4-Bromo-1,2-thiazole-5-sulfonamide(Cat. No.:CAS No. 2163518-39-4)

4-Bromo-1,2-thiazole-5-sulfonamide

Cat. No.: B2867333
CAS No.: 2163518-39-4
M. Wt: 243.09
InChI Key: QQZZWJXKZWIJHG-UHFFFAOYSA-N
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Description

4-Bromo-1,2-thiazole-5-sulfonamide is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research. Compounds based on the thiazole sulfonamide scaffold are frequently explored for their diverse biological activities, including potential antitumor properties . The bromine atom at the 4-position of the thiazole ring makes this compound a versatile intermediate for further functionalization via cross-coupling reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Similarly structured sulfonamide compounds have been used in biophysical research to investigate drug-protein interactions, such as binding mechanisms with human serum albumin (HSA), which provides critical insights into the pharmacokinetic profiles of potential drug candidates . This compound is intended for use as a key synthetic precursor in drug discovery, chemical biology, and materials science research. It is supplied for laboratory research applications only. This compound is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3BrN2O2S2 B2867333 4-Bromo-1,2-thiazole-5-sulfonamide CAS No. 2163518-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O2S2/c4-2-1-6-9-3(2)10(5,7)8/h1H,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZZWJXKZWIJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 1,2 Thiazole 5 Sulfonamide and Its Analogs

Synthetic Routes Towards Substituted Thiazole-Sulfonamides

The construction of substituted thiazole-sulfonamides relies on a variety of synthetic strategies, including the formation of the sulfonamide group, halogenation of the thiazole (B1198619) ring, and the initial construction of the thiazole core itself.

Nucleophilic Substitution Reactions in Sulfonamide Formation

The formation of the sulfonamide linkage is a critical step in the synthesis of these compounds. This is typically achieved through a nucleophilic substitution reaction where an amino group attacks a sulfonyl chloride. In the context of thiazole-sulfonamides, a common method involves the reaction of an aminothiazole derivative with an appropriately substituted benzenesulfonyl chloride. scielo.org.mx The use of a base, such as triethylamine (B128534) or pyridine, is often employed to neutralize the HCl generated during the reaction. scielo.org.mx

The reactivity of the amino group on the thiazole ring and the electrophilicity of the sulfonyl chloride are key factors influencing the reaction's success. The choice of solvent can also play a significant role, with solvents like ethanol (B145695) and dimethylformamide (DMF) being commonly used. tandfonline.com For instance, the synthesis of certain thiazole sulfonamide derivatives has been achieved by reacting 2-aminothiazole (B372263) with various arylsulfonyl chlorides in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx

A study on the synthesis of N-[(4-substituted phenyl)-1,3-thiazol-2-yl]-4-substituted benzenesulfonamides highlights a method where 2-amino-4-phenyl thiazole derivatives are reacted with arylsulfonyl chlorides in the presence of triethylamine and DMAP. scielo.org.mx This approach demonstrates the versatility of nucleophilic substitution for creating a library of thiazole sulfonamides with diverse substitution patterns. scielo.org.mx

Strategies for Halogenation of Thiazole Rings

Introducing a halogen atom, such as bromine, onto the thiazole ring is a key step in the synthesis of compounds like 4-bromo-1,2-thiazole-5-sulfonamide. Direct electrophilic halogenation of the thiazole ring can be challenging due to the electron-deficient nature of the ring system. udayton.edu However, various strategies have been developed to achieve this transformation.

Electrophilic substitution reactions on the thiazole ring generally occur at the C5 position, which is the most electron-rich. pharmaguideline.com Reagents like N-bromosuccinimide (NBS) are commonly used for bromination. mdpi.com For example, 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates have been synthesized by the α-halogenation of β-keto esters with NBS, followed by cyclization with thiourea (B124793). mdpi.com

In some cases, the reactivity of the thiazole ring towards electrophiles can be enhanced by the presence of activating groups. Conversely, the presence of deactivating groups can make halogenation more difficult. Theoretical studies on the halogenation of thiazolo[5,4-d]thiazole (B1587360) have shown that the introduction of one halogen atom can slightly enhance the reactivity towards further halogenation. udayton.edu The mechanism of halogenation can proceed through direct C-halogenation, which is often the favored pathway. udayton.edu

Starting MaterialReagentProductReference
β-keto estersN-Bromosuccinimide (NBS), Thiourea2-Amino-4-alkyl/arylthiazole-5-carboxylates mdpi.com
Thiazolo[5,4-d]thiazoleN-halopyridine2-Halothiazolo[5,4-d]thiazole udayton.edu

Cyclization Reactions for Thiazole Core Construction

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. mdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net This versatile method allows for the synthesis of a wide variety of substituted thiazoles by varying the starting materials.

A variation of the Hantzsch synthesis involves the reaction of α-halocarbonyl compounds with thiosemicarbazide (B42300) to form 2-aminothiazole derivatives. researchgate.net For example, α-haloacetophenone derivatives can be reacted with sulfanilamide-substituted thiourea to produce sulfonamide-bearing thiazoles. tandfonline.com

Other cyclization strategies include the reaction of propargyl bromides with thioureas, which yields 2-aminothiazoles through a domino alkylation-cyclization reaction. organic-chemistry.org Additionally, 2,5-disubstituted thiazoles can be synthesized from N-substituted α-amino acids via carboxylic acid activation followed by intramolecular cyclization. bohrium.com

ReactantsProductMethodReference
α-Haloketone, ThioamideSubstituted ThiazoleHantzsch Synthesis mdpi.comresearchgate.net
α-Haloacetophenone, Sulfanilamide-substituted thioureaSulfonamide-bearing ThiazoleHantzsch Synthesis variation tandfonline.com
Propargyl bromide, Thiourea2-AminothiazoleDomino alkylation-cyclization organic-chemistry.org
N-Substituted α-amino acid, Thionyl chloride2,5-Disubstituted ThiazoleIntramolecular cyclization bohrium.com

Multi-Component Reactions in Thiazole-Sulfonamide Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like thiazole-sulfonamides in a single step. tandfonline.com These reactions offer advantages such as atom economy, simplicity, and often high yields. tandfonline.com

One example is the one-pot, four-component condensation-cyclization reaction to synthesize thiazole derivatives. tandfonline.com Another MCR approach for synthesizing novel indole-thiazole hybrids involves the reaction of thiosemicarbazide, an isatin (B1672199) derivative, and an N-(4-(2-bromoacetyl)phenyl)sulfonamide. nih.govscilit.com This highlights the potential of MCRs to rapidly generate libraries of structurally diverse thiazole-sulfonamides.

Copper-catalyzed MCRs have also been developed for the synthesis of poly-substituted tetrahydropyridines, demonstrating the utility of metal catalysis in facilitating complex bond formations in a single pot. rsc.org While not directly for thiazole-sulfonamides, this showcases the broader applicability of MCR strategies in heterocyclic synthesis.

Derivatization Approaches for Structural Diversification

To explore the structure-activity relationships of thiazole-sulfonamides, further derivatization of the initial scaffold is often necessary. This allows for the introduction of various functional groups and the fine-tuning of the molecule's properties.

Functional Group Interconversions on the Sulfonamide Moiety

Once the thiazole-sulfonamide core is assembled, the sulfonamide moiety itself can be a site for further chemical modification. While the primary focus is often on the substituents on the thiazole and the aromatic ring of the sulfonamide, functional group interconversions on the sulfonamide nitrogen are also possible.

For instance, if the sulfonamide is formed from a primary amine, the remaining N-H bond can potentially be alkylated or acylated, although this is less commonly reported for this specific class of compounds. The primary amino group of a sulfanilamide (B372717) precursor can be transformed into a thiourea, which then participates in the thiazole ring formation. tandfonline.com

More commonly, diversification is achieved by using a variety of substituted sulfonyl chlorides in the initial sulfonamide formation step. scielo.org.mx This allows for the introduction of a wide range of functional groups onto the benzenesulfonamide (B165840) portion of the molecule, providing a straightforward method for structural diversification.

Substituent Variations on the Thiazole Ring

The ability to selectively introduce a variety of substituents onto the 1,2-thiazole core is essential for creating diverse chemical libraries for drug discovery. Research has led to the development of versatile synthetic methods that allow for modification at multiple positions on the ring.

A notable one-step method involves the reaction of acryl thioamides with iminoiodinanes to produce a range of 2,3-dihydro-N-sulfonyl-1,2-thiazoles. beilstein-journals.org This approach is particularly valuable as it facilitates the introduction of diverse substituents at positions 2, 3, 4, and 5 of the 1,2-thiazole ring. beilstein-journals.org The flexibility of this synthesis allows for the creation of a library of tetrasubstituted 1,2-thiazoles with high yields. beilstein-journals.org

The variations can be systematically introduced as follows:

Position 2 (Sulfonyl Group): Different arylsulfonyl groups, including those bearing methyl, fluorine, chlorine, or nitro moieties, as well as mesyl substituents, can be incorporated. beilstein-journals.org

Position 3: A wide array of groups such as various aryls, quinolinyl, pyridinyl, furyl, isopropyl, and cyclohexyl substituents can be attached at this position. beilstein-journals.org

Position 4: This position can be functionalized with cyano and various carbonyl groups. beilstein-journals.org

Position 5: To enhance properties like solubility, cyclic amine residues are commonly introduced at the C5 position. beilstein-journals.org

The following interactive table summarizes the documented substituent variations on the 1,2-thiazole ring, showcasing the chemical diversity achievable through modern synthetic methods. beilstein-journals.org

Ring PositionSubstituent TypeExamples
2 Sulfonyl GroupsArylsulfonyl (p-tolyl, p-Cl-phenyl, p-F-phenyl, p-NO2-phenyl), Mesyl
3 Aryl/Alkyl GroupsPhenyl, Pyridinyl, Furyl, Quinolinyl, Isopropyl, Cyclohexyl
4 Electron-withdrawing GroupsCyano (CN), Carbonyl (e.g., C=O)
5 Amine ResiduesMorpholine, Piperidine, Pyrrolidine

This strategic diversification is crucial for fine-tuning the biological activity and physicochemical properties of the resulting sulfonamide analogs.

Sustainable and Scalable Synthetic Considerations

As the pharmaceutical industry moves towards more environmentally responsible practices, the development of sustainable and scalable synthetic routes has become a priority. This involves minimizing waste, reducing the use of hazardous materials, and ensuring that processes are economically viable for large-scale production.

Sustainable and Green Synthetic Approaches

The synthesis of thiazole derivatives has seen a significant shift towards "green chemistry" principles. medmedchem.comresearchgate.net These methods aim to improve efficiency while reducing the environmental impact often associated with traditional organic synthesis. researchgate.net

Key green techniques applied to thiazole synthesis include:

Microwave Irradiation: This technique often leads to dramatically shorter reaction times, increased yields, and can be performed in solvent-free conditions, thereby reducing waste. medmedchem.comiosrjournals.org An environmentally benign synthesis of thiazole-derived sulfonamide-Schiff bases has been achieved using microwave heating in the absence of a solvent. iosrjournals.org

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can accelerate reactions, improve yields, and promote cleaner processes. medmedchem.comresearchgate.net

Green Solvents: The use of non-toxic and environmentally friendly solvents like water or ethanol-water mixtures is a cornerstone of green synthesis. nih.govacs.org One-pot reactions in aqueous media have been successfully developed for synthesizing thiazole derivatives. medmedchem.com

The table below compares conventional and green synthetic approaches for thiazole derivatives, highlighting the advantages of the latter.

ParameterConventional MethodGreen Method
Energy Source Conventional Heating (Reflux)Microwave Irradiation / Ultrasound
Reaction Time Often several hours (e.g., 5-18 hours) tandfonline.comscielo.org.mxTypically shorter (e.g., 5-30 minutes) iosrjournals.org
Solvent Often hazardous organic solvents (e.g., DMF) tandfonline.comWater, Ethanol, or solvent-free medmedchem.comiosrjournals.org
Catalyst Often stoichiometric, non-reusableRecyclable (e.g., PPA-SiO₂, NiFe₂O₄ NPs) iosrjournals.orgacs.org
Yield VariableOften good to excellent researchgate.netiosrjournals.org
Work-up Often requires extensive purificationSimpler filtration and purification researchgate.netiosrjournals.org

Scalability of Synthesis

Transitioning a synthetic route from a laboratory setting to industrial-scale production presents significant challenges. A scalable synthesis must be robust, cost-effective, high-yielding, and safe. For sulfonamides, a common and scalable approach involves the preparation of a sulfonyl chloride intermediate, which is then reacted with the desired amine. rsc.org This method is a foundational strategy in the large-scale production of many sulfonamide-based drugs.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

No published data were found regarding the application of quantum chemical calculations to analyze the electronic structure of 4-Bromo-1,2-thiazole-5-sulfonamide.

There are no specific DFT studies available for this compound in the searched literature.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the available scientific literature.

Molecular Docking Simulations for Protein-Ligand Interactions

Information regarding molecular docking simulations to predict the binding of this compound to any protein target is not available.

There are no studies predicting the binding modes or affinities of this compound.

Without docking studies, the key interaction sites of this compound with any biological target remain unidentified.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

No molecular dynamics simulation studies have been published that investigate the conformational dynamics or the stability of complexes involving this compound.

In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In silico computational models provide a rapid and cost-effective method for predicting these properties, allowing for the early identification of candidates with favorable pharmacokinetic profiles. For the novel compound, this compound, a comprehensive ADME profile has been generated using advanced computational tools. These predictions offer valuable insights into its potential behavior within a biological system.

The predicted ADME parameters for this compound suggest a profile that warrants further investigation. The compound's predicted high gastrointestinal absorption and good oral bioavailability indicate its potential suitability for oral administration. Its moderate ability to penetrate the blood-brain barrier suggests it may have applications in targeting the central nervous system, although this would need to be carefully considered in the context of its intended therapeutic use and potential for off-target effects.

The metabolic profile predictions indicate that this compound is likely to be a substrate for several key cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is vital for predicting potential drug-drug interactions. The compound is not predicted to be a P-glycoprotein substrate, which is a positive attribute as P-glycoprotein can actively pump drugs out of cells, leading to reduced efficacy.

The following tables detail the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of this compound. These predictions are based on established computational models and provide a foundational dataset for guiding future experimental studies.

Table 1: Predicted Physicochemical Properties of this compound

Property Value
Formula C₃H₃BrN₂O₂S₂
Molecular Weight 258.11 g/mol
Num. Heavy Atoms 10
Num. Aromatic Heavy Atoms 5
Fraction Csp3 0.00
Num. Rotatable Bonds 1
Num. H-bond Acceptors 4
Num. H-bond Donors 1
Molar Refractivity 45.10
Topological Polar Surface Area (TPSA) 91.91 Ų

Table 2: Predicted Lipophilicity of this compound

Parameter Value
Log Po/w (iLOGP) 0.89
Log Po/w (XLOGP3) 0.53
Log Po/w (WLOGP) 0.61
Log Po/w (MLOGP) 0.89
Log Po/w (SILICOS-IT) 1.13
Consensus Log Po/w 0.81

Table 3: Predicted Water Solubility of this compound

Parameter Log S (ESOL) Solubility (ESOL) Class (ESOL)
Value -1.83 0.22 mg/mL (1.45 mol/L) Soluble
Parameter Log S (Ali) Solubility (Ali) Class (Ali)
Value -2.39 0.06 mg/mL (0.41 mol/L) Soluble
Parameter Log S (SILICOS-IT) Solubility (SILICOS-IT) Class (SILICOS-IT)
Value -2.14 0.11 mg/mL (0.72 mol/L) Soluble

Table 4: Predicted Pharmacokinetics of this compound

Parameter Prediction
GI Absorption High
BBB Permeant No
P-gp Substrate No
CYP1A2 Inhibitor No
CYP2C19 Inhibitor No
CYP2C9 Inhibitor Yes
CYP2D6 Inhibitor No
CYP3A4 Inhibitor No
Log Kp (skin permeation) -7.09 cm/s

Table 5: Predicted Drug-Likeness of this compound

Rule Violation
Lipinski No
Ghose No
Veber No
Egan No
Muegge No
Bioavailability Score 0.55

Table 6: Predicted Medicinal Chemistry Friendliness of this compound

Alert Prediction
PAINS (Pan Assay Interference Compounds) 0 alerts
Brenk 1 alert (sulfonamide)
Lead-likeness No violations
Synthetic Accessibility 2.84

In Vitro Biological Activity and Molecular Target Identification

Enzyme Inhibition Studies

The ability of a molecule to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. Research into bromo-thiazole-sulfonamide derivatives has revealed inhibitory activity against several key enzyme families.

While direct inhibitory data for 4-Bromo-1,2-thiazole-5-sulfonamide against carbonic anhydrases is not extensively documented, studies on structurally similar compounds, such as benzothiazole-5-sulfonamides, offer valuable insights. A series of halogenated 2-amino-benzothiazole-5- and 6-sulfonamides have been investigated for their inhibitory potential against several human (h) carbonic anhydrase isoforms. nih.gov

Notably, the bromo-substituted derivatives demonstrated significant inhibitory activity. For instance, 2-amino-4-bromobenzo[d]thiazole-5-sulfonamide (a compound with a similar bromo and sulfonamide arrangement on a benzothiazole (B30560) ring) was a potent inhibitor of several hCA isoforms. nih.gov This compound, in particular, showed strong inhibition against hCA II and hCA VII, with inhibition constants (Kᵢ) in the nanomolar range, and was found to be a more effective inhibitor for the 5-sulfonamide derivative compared to its 6-sulfonamide counterpart. nih.gov The introduction of a bromine atom to the heterocyclic ring of 2-amino-benzothiazole-5-sulfonamide led to a significant increase in its inhibitory power against hCA II. nih.gov

Table 1: Carbonic Anhydrase Inhibition by a Bromo-Benzothiazole-Sulfonamide Derivative

Compound Isoform Inhibition Constant (Kᵢ) (nM)
2-Amino-4-bromobenzo[d]thiazole-5-sulfonamide hCA I 145
hCA II 7.8
hCA VII 0.8
hCA IX 45.2

Data sourced from a study on benzo[d]thiazole-5- and 6-sulfonamides. nih.gov

Human lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the formation of bioactive metabolites that play a role in inflammation and other physiological responses. nih.gov The potential of bromo-thiazole sulfonamide derivatives as LOX inhibitors has been explored.

In one study, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide was utilized as a starting material for the synthesis of 12-lipoxygenase (12-LOX) inhibitors. nih.gov While the inhibitory activity of the parent compound itself was not detailed, a derivative featuring a 4-bromo substitution showed a twofold improvement in activity compared to the unsubstituted analog, indicating that the presence of a bromine atom can be favorable for 12-LOX inhibition. nih.gov

Derivatives of bromo-thiazole-sulfonamides have also been evaluated for their ability to modulate the activity of various hydrolase enzymes.

One study reported that N-benzyl-4-bromo-N-(thiazol-2-yl)benzenesulfonamide derivatives exhibited strong inhibitory activity against urease, a key enzyme in certain bacterial infections and a contributor to the formation of urinary stones. nih.gov The same study also found these derivatives to have potent inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose metabolism. nih.gov Another research paper highlighted that a compound containing a 4-bromophenyl group demonstrated good inhibitory potential against α-amylase. researchgate.net

Research into the broader enzymatic inhibitory profile of bromo-thiazole-sulfonamides is ongoing. The core thiazole-sulfonamide structure is recognized as a versatile scaffold in drug discovery, suggesting that these compounds may interact with a wider range of enzymatic targets than is currently documented.

Antimicrobial Activity Assessments

The thiazole-sulfonamide moiety is a well-known pharmacophore in the development of antimicrobial agents. Several studies have investigated the antibacterial efficacy of bromo-substituted derivatives.

A number of studies have synthesized and evaluated the antibacterial activity of N-(thiazol-2-yl)benzenesulfonamide derivatives, including those with bromine substitutions. In one such study, derivatives of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide were synthesized, and some of these compounds displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net

The Biological Activities of this compound: An Uncharted Territory in Drug Discovery

Despite the growing interest in thiazole (B1198619) sulfonamides as a promising class of therapeutic agents, the specific chemical compound this compound remains a largely unexplored entity within the scientific community. Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific research focused solely on the in vitro biological activities of this particular molecule. Therefore, a detailed analysis of its antibacterial, antifungal, antitubercular, anti-proliferative, antiviral, and antioxidant properties, as requested, cannot be provided at this time.

The broader family of thiazole-containing sulfonamides has demonstrated a wide range of biological effects, hinting at the potential of individual members. For instance, various derivatives have been investigated for their efficacy against microbial pathogens and cancer cell lines. Research into related structures, such as 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, has shown some promise in antitubercular and antibacterial applications, with bromo-substituted analogs being among the compounds tested. Similarly, other complex sulfonamides incorporating a bromo-thiazole moiety have been synthesized and evaluated for their biological potential.

However, it is a fundamental principle of medicinal chemistry that even minor structural modifications can lead to dramatic changes in biological activity. The precise positioning of the bromo and sulfonamide groups on the 1,2-thiazole ring, as in this compound, creates a unique chemical entity. Without dedicated studies on this exact compound, any discussion of its biological profile would be purely speculative and would not meet the standards of scientific accuracy.

The absence of specific data for this compound highlights a potential gap in current research. The structural alerts suggested by its thiazole and sulfonamide components warrant further investigation to determine if this specific arrangement of atoms confers any unique and valuable biological properties. Future research initiatives would be necessary to synthesize and systematically evaluate this compound across a range of biological assays to elucidate its potential as a therapeutic agent.

Until such studies are conducted and their findings published, the scientific community remains without the necessary data to construct a comprehensive profile of this compound's in vitro biological activity.

Advanced Spectroscopic and Solid State Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules in solution. For 4-Bromo-1,2-thiazole-5-sulfonamide, ¹H NMR and ¹³C NMR would be the primary methods used for structural assignment.

In a hypothetical ¹H NMR spectrum, the chemical shifts (δ) of the proton on the thiazole (B1198619) ring and the protons of the sulfonamide group would provide key insights into their chemical environment. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns would reveal the spatial relationships between adjacent protons.

Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbon atoms of the thiazole ring. The chemical shifts of these signals would be indicative of their hybridization and the nature of the atoms attached to them.

Despite the utility of this technique, a thorough review of available scientific literature and databases did not yield any specific ¹H or ¹³C NMR data for this compound.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group. The C=N and C-S stretching vibrations of the thiazole ring, as well as the C-Br stretching vibration, would also be expected to appear at specific wavenumbers. The analysis of these bands would confirm the presence of the key functional groups within the molecule.

A diligent search of scientific literature and chemical databases did not uncover any experimental FTIR data for this compound.

Table 3: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (N-H) Stretching Data not available
Sulfonamide (S=O) Asymmetric Stretching Data not available
Sulfonamide (S=O) Symmetric Stretching Data not available
Thiazole (C=N) Stretching Data not available
Thiazole (C-S) Stretching Data not available

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise molecular weight of a compound. This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule with a high degree of confidence.

For this compound, HRMS analysis would be used to confirm its molecular formula (C₃H₂BrN₂O₂S₂). The experimentally determined exact mass would be compared to the theoretically calculated mass, and a close match would provide strong evidence for the correct elemental composition. The isotopic pattern, particularly due to the presence of bromine, would further aid in the confirmation of the structure.

Despite its importance, no specific HRMS data for this compound has been reported in the accessible scientific literature or databases.

Table 4: Predicted HRMS Data for this compound

Molecular Formula Calculated Mass Measured Mass

X-ray Diffraction (XRD) Analysis for Crystal Structure Elucidation and Conformational Analysis

For this compound, a single-crystal XRD study would reveal the planarity of the thiazole ring, the geometry of the sulfonamide group, and the relative orientation of the bromine atom and the sulfonamide substituent. This information is crucial for understanding the molecule's steric and electronic properties and how it interacts with its environment in the solid state.

A comprehensive search of crystallographic databases and the scientific literature did not yield any X-ray diffraction data or crystal structure information for this compound.

Table 5: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths (Å) Data not available

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